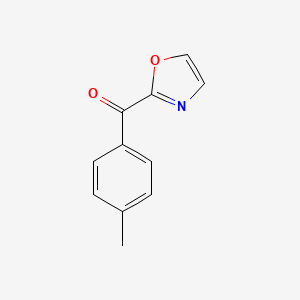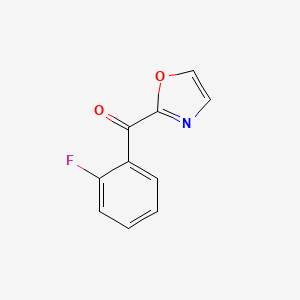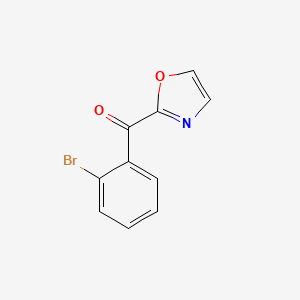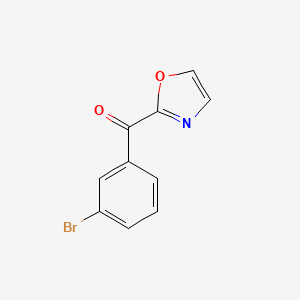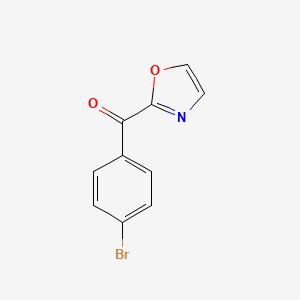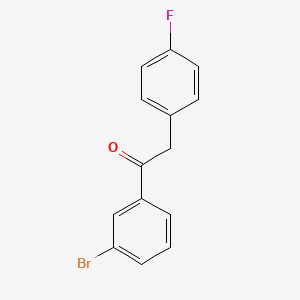
3'-Bromo-2-(4-fluorophenyl)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Bromo-2-(4-fluorophenyl)acetophenone is a chemical compound with the molecular formula C14H10BrFO . It is a light yellow oil .
Synthesis Analysis
The synthesis of similar compounds, such as 3-bromoacetophenone, involves the use of powdered anhydrous aluminum chloride and acetophenone. The mixture is stirred and bromine is added dropwise. The mixture is then stirred at 80-85°C on a steam bath for 1 hour . A catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature has also been introduced .Molecular Structure Analysis
The molecular structure of 3’-Bromo-2-(4-fluorophenyl)acetophenone can be represented by the InChI code: 1S/C14H10BrFO/c15-12-6-3-5-11(8-12)14(17)9-10-4-1-2-7-13(10)16/h1-8H,9H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3’-Bromo-2-(4-fluorophenyl)acetophenone include a molecular weight of 293.13 g/mol . It is a solid with a boiling point of 150 °C/12 mmHg and a melting point of 47-49 °C .Applications De Recherche Scientifique
1. Application in Experimental Teaching
- Summary of Application : The α-bromination reaction of carbonyl compounds, including acetophenone derivatives, is a significant topic in organic chemistry. This reaction has been used in experimental teaching to engage junior undergraduates .
- Methods of Application : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent. The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .
- Results or Outcomes : It was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .
2. Catalyst-Free α-Bromination
- Summary of Application : A convenient and catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature has been introduced .
- Methods of Application : The biphasic bromination of acetophenone was studied at various charges ranging from 2 to 6F in a beaker-type cell .
- Results or Outcomes : This approach results in an excellent yield of α-bromo acetophenones with high selectivity .
3. Analysis of Organic Acids
- Summary of Application : 2-Bromoacetophenone has been used in the analysis of organic acids involving the formation of phenacyl derivatives .
4. Inhibition of Protein Tyrosine Phosphatases
- Summary of Application : Phenacyl bromide derivatives, which can be synthesized from brominated ketones, have been found to inhibit protein tyrosine phosphatases such as SHP-1 and PTP1B .
5. Synthesis of Biologically Active Substances
- Summary of Application : Brominated ketones are versatile precursors for the synthesis of a wide range of biologically active substances .
6. Two-Phase Electrolysis
- Summary of Application : A convenient and catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature has been introduced . This approach results in an excellent yield of α-bromo acetophenones with high selectivity .
- Methods of Application : The electrolysis was carried out in a beaker-type cell equipped with C/SS electrodes . To achieve good yield with high current efficiency, various optimization studies were carried out .
- Results or Outcomes : This approach results in an excellent yield of α-bromo acetophenones with high selectivity .
Safety And Hazards
The safety data sheet for a similar compound, 2-Bromo-4’-fluoroacetophenone, indicates that it causes severe skin burns and eye damage. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this compound .
Propriétés
IUPAC Name |
1-(3-bromophenyl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c15-12-3-1-2-11(9-12)14(17)8-10-4-6-13(16)7-5-10/h1-7,9H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYHTVCWCDTCFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642344 |
Source


|
| Record name | 1-(3-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-2-(4-fluorophenyl)acetophenone | |
CAS RN |
898784-71-9 |
Source


|
| Record name | 1-(3-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



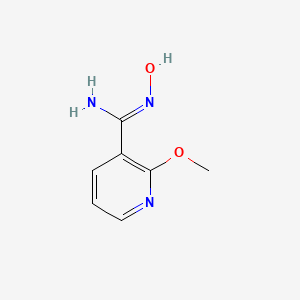
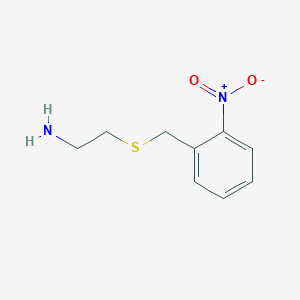

![4-[(cyclohexylmethyl)sulfonyl]Benzoic acid](/img/structure/B1325363.png)



